

Spectroscopic Characterization of Pyrrolo[1,2-a]quinoxaline: An In-depth Technical Guide

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Compound of Interest

Compound Name: **Pyrrolo[1,2-a]quinoxaline**

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This technical guide provides a comprehensive overview of the spectroscopic characterization of the **pyrrolo[1,2-a]quinoxaline** core, a heterocyclic scaffold of significant interest to researchers, scientists, and drug development professionals due to its diverse pharmacological activities. This document outlines the key spectroscopic data, detailed experimental protocols for its characterization, and visual representations of relevant experimental workflows.

Introduction to Pyrrolo[1,2-a]quinoxaline

Pyrrolo[1,2-a]quinoxalines are a class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in medicinal chemistry. Their rigid, planar structure and unique electronic properties contribute to their wide range of biological activities, including anticancer, antimalarial, and anti-leukemic properties. Furthermore, their fluorescent nature has led to their exploration as probes in bioimaging applications. A thorough spectroscopic characterization is paramount for the unambiguous identification, purity assessment, and structural elucidation of novel **pyrrolo[1,2-a]quinoxaline** derivatives.

Data Presentation: Spectroscopic Signatures

The following tables summarize the key quantitative spectroscopic data for the parent **pyrrolo[1,2-a]quinoxaline** and some of its derivatives, providing a reference for researchers in the field.

Table 1: ^1H NMR Spectroscopic Data of **Pyrrolo[1,2-a]quinoxaline** Derivatives (in CDCl_3)

Compound	H-1 (ppm)	H-2 (ppm)	H-3 (ppm)	H-4 (ppm)	H-6 (ppm)	H-7 (ppm)	H-8 (ppm)	H-9 (ppm)
Pyrrolo[1,2-a]quinoxaline	7.87 (d)	6.84 (d)	6.86 (dd)	8.78 (d)	7.94 (d)	7.40 (t)	7.47 (t)	7.80 (d)
4-(5-nitro-thiophen-2-yl)pyrrolo[1,2-a]quinoxaline (in DMSO-d ₆)	7.9 (d)	7.1 (d)	6.7-6.9 (m)	-	7.4 (d)	6.7-6.9 (m)	6.7-6.9 (m)	6.7-6.9 (m)
2-benzyl-8-chloro-5-phenyl-3H-pyrrolo[1,2,3-de]quinoxaline	-	-	3.34-3.25 (m)	4.50-4.43 (m)	-	-	-	-

Table 2: ¹³C NMR Spectroscopic Data of Pyrrolo[1,2-a]quinoxaline Derivatives

Com pou nd	C-1	C-2	C-3	C-4	C-4a	C-5a	C-6	C-7	C-8	C-9	C-9a
4-(5-nitro-thiophen-2-yl)-pyrrole[1,2-a]quinonoxaline (in DMSO- d_6)	110.7	115.2	106.1	126.8	134.8	145.1	116.2	125.2	125.5	119.4	130.4
2-benzyl-8-chlorophenyl-3H-pyrrole[1,2,3- d]quinoxalin-4-yl (in $CDCl_3$)	-	-	33.08	48.4	125.7	131.8	118.4	124.1	-	-	130.8

Table 3: Mass Spectrometry Data of **Pyrrolo[1,2-a]quinoxaline** Derivatives

Compound	Molecular Formula	Ionization Mode	[M+H] ⁺ (m/z)
Pyrrolo[1,2-a]quinoxaline	C ₁₁ H ₈ N ₂	EI	168.07
4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline	C ₁₅ H ₉ N ₃ O ₂ S	ESI	296.04
2-benzyl-8-chloro-5-phenyl-3H-pyrrolo[1,2,3-de]quinoxaline	C ₂₃ H ₁₈ ClN ₂	HRMS	357.1153
1-(4-(4-Hydroxy-3-methoxyphenyl)pyrrolo[1,2-a]quinoxalin-8-yl)ethan-1-one	C ₂₀ H ₁₆ N ₂ O ₃	EI	332
4-(6-Bromobenzo[d][1,2]dioxol-5-yl)-8-isopropyl-4,5-dihydropyrrolo[1,2-a]quinoxaline	C ₂₁ H ₁₉ BrN ₂ O ₂	EI	410

Table 4: UV-Vis Spectroscopic Data of **Pyrrolo[1,2-a]quinoxaline** Derivatives

Compound	Solvent	λ_{max} (nm)
Pyrrolo[1,2-a]quinoxaline	-	-
4-(5-nitro-thiophen-2-yl)- pyrrolo[1,2-a]quinoxaline	DMF	228, 315 ^[3]
Pyrrolo[1,2-a]quinoxaline (QHH)	Toluene	340
Pyrrolo[1,2-a] ^[1] ^[4] phenanthroline derivatives	DMSO	250-280, 295-325, 350-410 ^[5]

Table 5: FT-IR Spectroscopic Data of **Pyrrolo[1,2-a]quinoxaline** Derivatives

Compound	Sample Form	Characteristic Peaks (cm ⁻¹)	Assignment
4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline	KBr pellet	3070, 1607, 1495 ^[3]	C-H stretch, C=N stretch, NO ₂ stretch
Indeno quinoxaline derivative	-	1425	C-N stretching

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality and reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of the **pyrrolo[1,2-a]quinoxaline** derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of

solvent should be based on the solubility of the compound and should not have signals that overlap with the analyte's signals.

- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts ($\delta = 0.00$ ppm).
- NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrumentation: Acquire ^1H and ^{13}C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher.
- Data Acquisition: For ^1H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For ^{13}C NMR, a larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

- Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for these compounds include Electron Ionization (EI) or Electrospray Ionization (ESI).[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)
 - EI: Suitable for volatile and thermally stable compounds. The sample is vaporized and then bombarded with a high-energy electron beam.[\[7\]](#)[\[9\]](#)
 - ESI: Ideal for less volatile or thermally labile compounds. The sample solution is sprayed through a charged capillary, creating fine, charged droplets from which ions are desolvated.

- Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions against their m/z values. The peak with the highest m/z often corresponds to the molecular ion ($[M]^+$ or $[M+H]^+$).

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the molecule and determine its absorption properties.

Methodology:

- Sample Preparation: Prepare a dilute solution of the **pyrrolo[1,2-a]quinoxaline** derivative in a UV-transparent solvent (e.g., ethanol, methanol, DMSO). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λ_{max}).
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.[\[12\]](#)
- Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference (blank) and record a baseline spectrum.
- Sample Measurement: Fill a matched quartz cuvette with the sample solution and record the absorption spectrum over a desired wavelength range (typically 200-800 nm).
- Data Analysis: The resulting spectrum will show one or more absorption bands, with the peak of each band representing a λ_{max} .

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

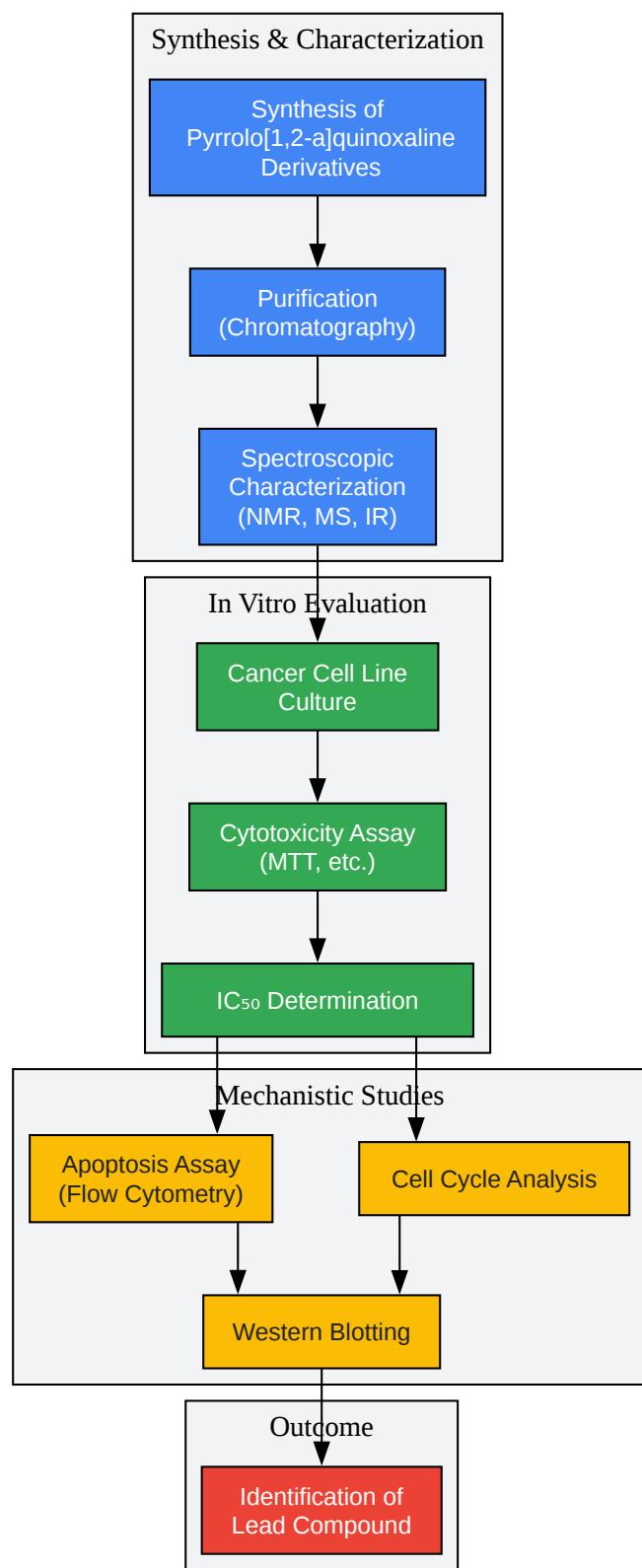
Methodology:

- Sample Preparation:

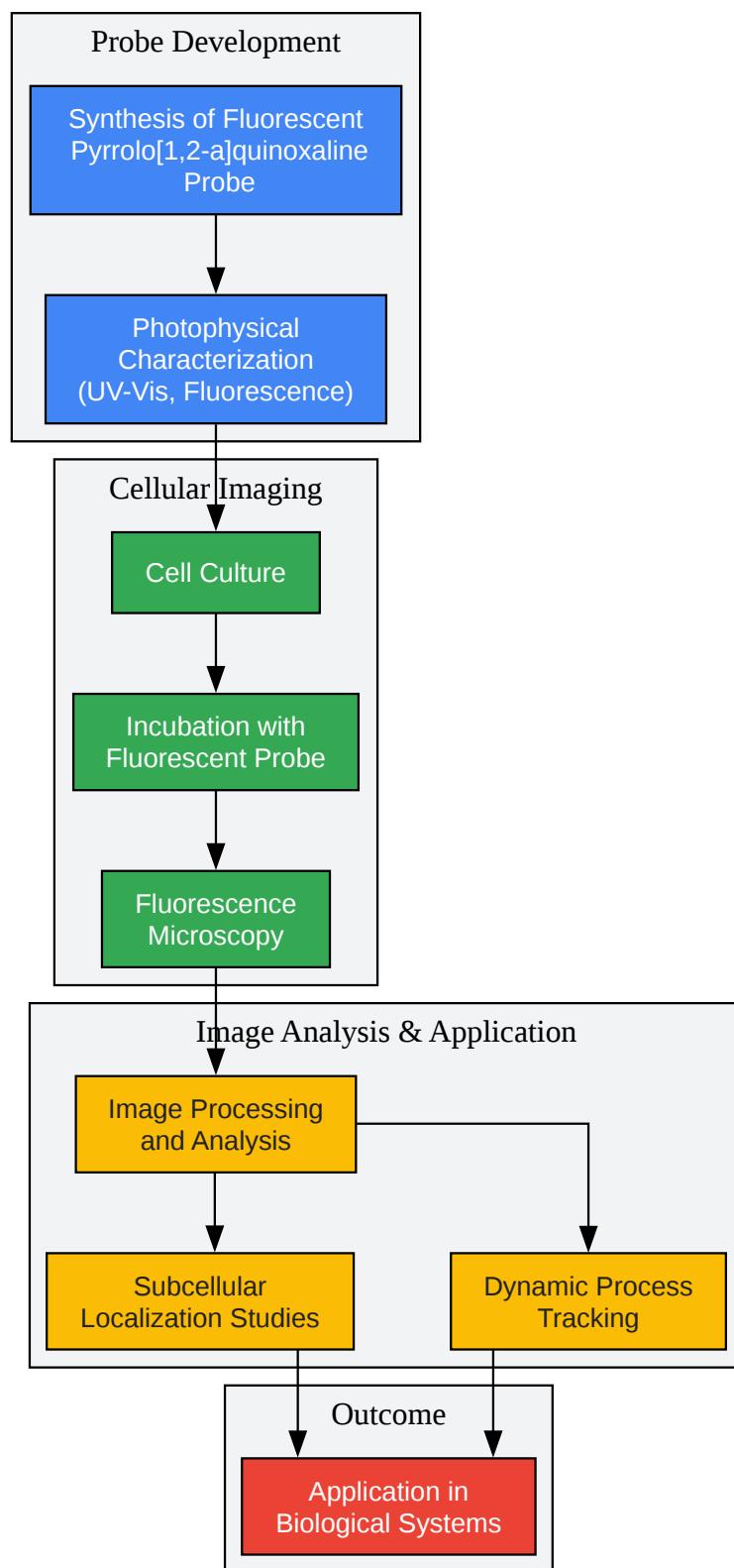
- KBr Pellet Method: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[1] Press the mixture into a thin, transparent pellet using a hydraulic press.[1]
- Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.[1]
- Background Spectrum: Record a background spectrum of the empty sample compartment (for ATR) or a pure KBr pellet to subtract atmospheric and instrumental interferences.
- Sample Spectrum: Place the prepared sample in the FT-IR spectrometer and acquire the infrared spectrum, typically in the range of 4000-400 cm^{-1} .
- Data Analysis: The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows relevant to the study of **pyrrolo[1,2-a]quinoxaline** derivatives.

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Caption: Workflow for Anticancer Drug Discovery using **Pyrrolo[1,2-a]quinoxalines**.



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Caption: Workflow for Developing **Pyrrolo[1,2-a]quinoxalines** as Bioimaging Probes.

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